![molecular formula C50H54FeP2 B13400633 [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)
[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron is a complex organometallic compound. It is characterized by the presence of iron at its core, surrounded by cyclopentadienyl and phosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron typically involves the reaction of iron pentacarbonyl with the appropriate phosphine and cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized forms back to their original state.
Substitution: Ligands around the iron center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Its unique properties make it a useful probe in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in electron transfer reactions, facilitating redox processes. The phosphine and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and modulating its reactivity. The pathways involved often include coordination to substrates, followed by electron transfer and bond formation or cleavage.
相似化合物的比较
Similar Compounds
Tris(3,5-dimethylphenyl)phosphine: A related phosphine ligand with similar electronic properties.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands.
Bis(diphenylphosphino)ferrocene: A ferrocene derivative with phosphine ligands.
Uniqueness
What sets [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron apart is its unique combination of ligands, which confer distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique insights into metal-ligand interactions.
属性
分子式 |
C50H54FeP2 |
|---|---|
分子量 |
772.8 g/mol |
IUPAC 名称 |
[2-[5-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C45H48P2.C5H6.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37,42H,1-9H3;1-4H,5H2; |
InChI 键 |
QPKVKSAUKGRYHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1C=CC=C1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


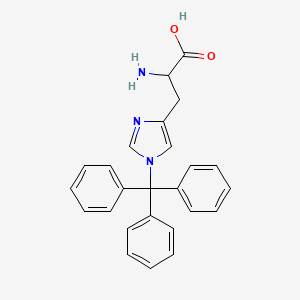
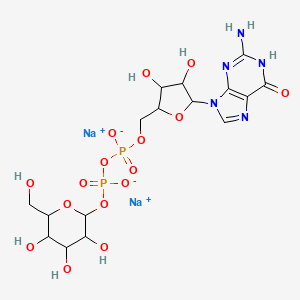
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
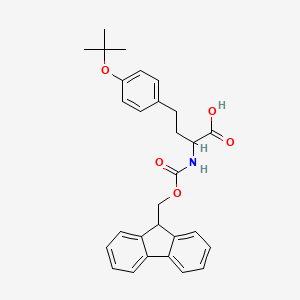
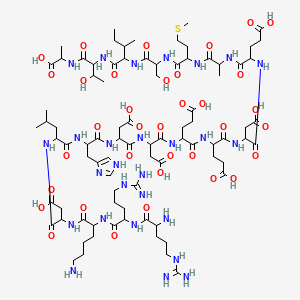
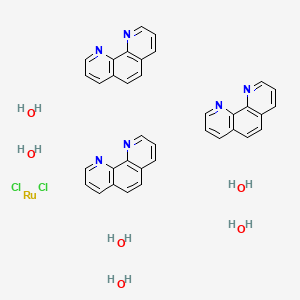
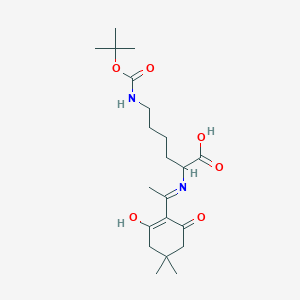
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)

![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
